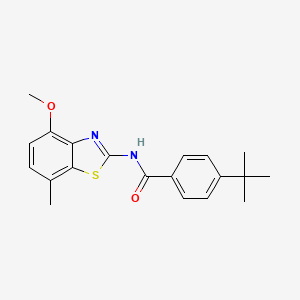

4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-12-6-11-15(24-5)16-17(12)25-19(21-16)22-18(23)13-7-9-14(10-8-13)20(2,3)4/h6-11H,1-5H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDAZSXQJZLEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy compound using methyl iodide and a base such as potassium carbonate.

Formation of the Benzamide Core: The benzamide core is formed by reacting the benzothiazole derivative with 4-tert-butylbenzoic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in acetonitrile.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-tert-butyl-N-(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)benzamide.

Reduction: 4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzylamine.

Substitution: 4-alkyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide.

Aplicaciones Científicas De Investigación

4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole moiety is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects.

Material Science: Its electronic properties can be attributed to the conjugated system of the benzothiazole and benzamide moieties, which can participate in electron transfer processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their differences are summarized below:

Physicochemical Properties

- Crystallinity: Derivatives like 2-BTBA and 2-BTFBA (fluorinated analog) form optically transparent crystals via slow evaporation, with pale/yellow coloration .

- Solubility: The methoxy and tert-butyl groups in the target compound likely enhance lipophilicity compared to sulfonyl (MMV001239) or cyano (MMV001239) derivatives, which introduce polar functionalities .

- Thermal Stability : Methyl and methoxy substituents generally improve thermal stability, as seen in benzothiazole derivatives .

Actividad Biológica

4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzamide class, characterized by its unique structure which includes a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure

The chemical structure of 4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can be represented as follows:

This structure features a tert-butyl group, a methoxy group, and a methyl-substituted benzothiazole ring, which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Benzothiazole derivatives, including this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).

- Mechanism of Action : The compound has been shown to induce apoptosis and inhibit cell migration by targeting key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .

Table 1: Anticancer Activity of 4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 1.5 | Apoptosis induction |

| A549 | 2.0 | Inhibition of AKT/ERK pathways |

| H1299 | 1.8 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies indicate that it significantly decreases the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This dual action positions it as a candidate for treating conditions where inflammation is a contributing factor to disease progression.

Case Studies

A notable case study involved the synthesis and evaluation of several benzothiazole derivatives, including 4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide. The study reported:

- Synthesis : The compound was synthesized through a multi-step reaction involving the formation of the benzothiazole moiety followed by coupling with tert-butylbenzoyl chloride.

- Biological Evaluation : In vitro assays demonstrated that this compound exhibited potent anticancer activity comparable to established chemotherapeutics while also showing lower toxicity profiles in normal cells .

The biological activity of 4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation.

- Receptor Interaction : It potentially modulates receptor activity that influences cell signaling pathways related to proliferation and survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-tert-butyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzothiazole precursors with activated carbonyl derivatives. Key steps include:

- Refluxing in anhydrous solvents (e.g., DMF or THF) under inert atmospheres to prevent oxidation .

- Purification via column chromatography (hexane/ethyl acetate gradients) to isolate the final product.

- Monitoring reaction progress using TLC and optimizing pH/temperature to suppress side reactions (e.g., hydrolysis of the benzamide group) .

Q. How can structural characterization of this compound be performed to confirm its purity and molecular geometry?

- Methodological Answer :

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve bond angles and torsional strain .

- NMR spectroscopy : and NMR to verify substituent positions (e.g., tert-butyl at 1.33 ppm in CDCl) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (expected ~459.58 g/mol) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy. The tert-butyl group reduces aqueous solubility, necessitating DMSO stock solutions .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolysis resistance of the benzothiazole and benzamide moieties .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .

- Cellular uptake studies : Use radiolabeled -tert-butyl analogs to quantify intracellular accumulation via scintillation counting .

- Protein binding studies : Surface plasmon resonance (SPR) to measure affinity for recombinant targets (e.g., cancer-related proteins) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Systematic substitution : Replace the methoxy group with electron-withdrawing (e.g., -NO) or donating (-NH) groups to modulate electron density on the benzothiazole ring .

- In vitro cytotoxicity screening : Compare IC values across modified derivatives in cancer cell lines (e.g., MCF-7, HeLa) .

- Computational docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., tubulin) and prioritize synthetic targets .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Orthogonal assay validation : Confirm anti-proliferative effects using both MTT and colony formation assays .

- Batch-to-batch reproducibility : Characterize multiple synthetic batches via HPLC and compare bioactivity in dose-response curves .

- Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources) to identify consensus trends .

Q. What computational approaches are suitable for predicting off-target interactions or toxicity?

- Methodological Answer :

- Pharmacophore modeling : Identify structural motifs linked to hERG channel inhibition (pro-arrhythmic risk) using Schrödinger’s Phase .

- ADMET prediction : Utilize SwissADME or ProTox-II to estimate metabolic pathways (e.g., cytochrome P450 interactions) .

Q. How can in vitro and in vivo toxicity be systematically evaluated during preclinical development?

- Methodological Answer :

- In vitro : Ames test for mutagenicity and hemolysis assays to assess erythrocyte membrane disruption .

- In vivo : Acute toxicity in rodent models (OECD 423 guidelines) with histopathology of liver/kidney tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.